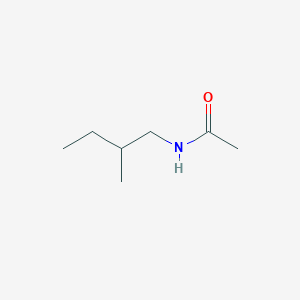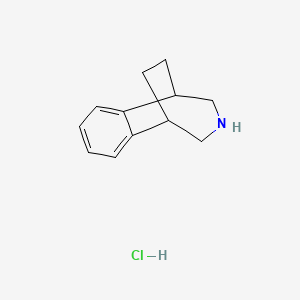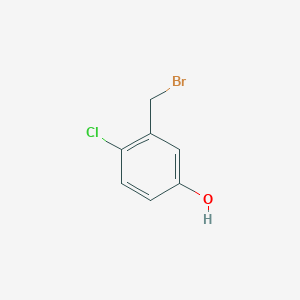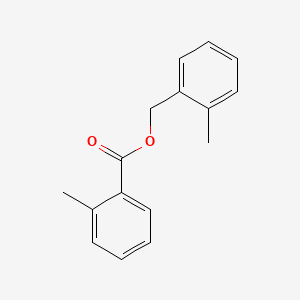
3-Dodecyn-1-ol
描述
3-Dodecyn-1-ol is an organic compound with the molecular formula C12H22O. It is a member of the acetylenic alcohol family, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to produce the desired alcohol.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
3-Dodecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated compounds.
科学研究应用
3-Dodecyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pheromones and other signaling compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 3-Dodecyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.
相似化合物的比较
3-Dodecyn-1-ol can be compared with other similar compounds, such as:
3-Dodecen-1-ol: This compound has a double bond instead of a triple bond, which affects its reactivity and applications.
1-Dodecyn-3-ol: The position of the hydroxyl group and the triple bond differs, leading to variations in chemical behavior and uses.
Dodec-10-yn-1-ol: The triple bond is located at a different position in the carbon chain, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological processes.
属性
CAS 编号 |
55182-73-5 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.3 g/mol |
IUPAC 名称 |
dodec-3-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-8,11-12H2,1H3 |
InChI 键 |
CMSTUGQLHQXICL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCO |
规范 SMILES |
CCCCCCCCC#CCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
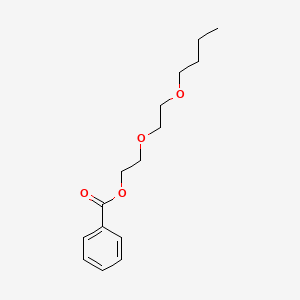





![ethyl N-[2-(diethylamino)ethyl]carbamate](/img/structure/B3191484.png)


